molecular formula C20H23NO5S B2912164 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2034606-76-1

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2912164
CAS No.: 2034606-76-1
M. Wt: 389.47
InChI Key: RKIXLGFMGIALRN-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C20H23NO5S and its molecular weight is 389.47. The purity is usually 95%.
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Scientific Research Applications

Sulfonamide Compounds in Antimicrobial Research

Sulfonamide compounds have shown significant potential in antimicrobial applications. For instance, new N-substituted sulfonamides bearing a benzodioxane moiety have demonstrated potent antibacterial activity against various Gram-negative and Gram-positive strains. The synthesis of such compounds often involves the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with specific sulfonyl chlorides, followed by reactions with alkyl/aralkyl halides, showcasing their therapeutic potential in combating bacterial infections (Abbasi et al., 2016).

Enzyme Inhibition for Therapeutic Applications

The enzyme inhibitory properties of sulfonamide compounds have been explored for therapeutic applications. Certain derivatives of sulfonamides, incorporating benzodioxane and acetamide moieties, have shown substantial inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase. These findings indicate the potential utility of such compounds in the treatment of diseases related to enzyme dysfunction, such as diabetes and Alzheimer's disease (Abbasi et al., 2019).

Antibacterial and Enzyme Inhibitory Properties

Research has also focused on the design and synthesis of sulfonamides with a 1,4-benzodioxane nucleus, showing promising biological activities. These compounds have been evaluated for their antimicrobial activities against a range of bacterial and fungal species, as well as for their enzyme inhibitory properties against enzymes such as butyrylcholinesterase, acetylcholinesterase, and lipoxygenase. Such studies highlight the dual potential of sulfonamide compounds in both antimicrobial resistance and enzyme-related therapeutic areas (Irshad et al., 2019).

Sulfonamides as Functional Groups in Drug Design

The sulfonamide group is a pivotal functional group in drug design, appearing in many marketed drugs across various therapeutic areas. The presence of the sulfonamide moiety in drugs, particularly sulfonamide antibacterials, is critical for their mechanism of action as inhibitors of tetrahydropteroic acid synthetase. Despite concerns regarding hypersensitivity and other side effects historically associated with "sulfa drugs," contemporary research emphasizes the significance and safety of the sulfonamide group in medicinal chemistry (Kalgutkar, Jones, & Sawant, 2010).

Mechanism of Action

Target of Action

The primary targets of this compound are cholinesterase and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively. Cholinesterase is involved in the breakdown of acetylcholine, a neurotransmitter, while lipoxygenase participates in the metabolism of arachidonic acid, a key player in inflammation.

Mode of Action

The compound exhibits moderate to weak inhibition of cholinesterase and lipoxygenase enzymes . By inhibiting these enzymes, the compound can potentially alter neurotransmission and inflammatory responses.

Biochemical Pathways

The compound’s action on cholinesterase affects the cholinergic pathway , which is involved in many functions including muscle movement, breathing, heart rate, and learning. Its action on lipoxygenase impacts the arachidonic acid pathway , influencing the production of leukotrienes, which are involved in inflammatory responses .

Result of Action

The inhibition of cholinesterase and lipoxygenase by the compound could potentially lead to increased acetylcholine levels and decreased leukotriene production. This could result in altered neurotransmission and reduced inflammation . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the synthesis of similar compounds has been carried out in aqueous alkaline media . .

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c22-18(16-6-8-19-20(12-16)26-10-9-25-19)13-21-27(23,24)17-7-5-14-3-1-2-4-15(14)11-17/h5-8,11-12,18,21-22H,1-4,9-10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIXLGFMGIALRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(C3=CC4=C(C=C3)OCCO4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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